(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
CAS No.:
Cat. No.: VC14823303
Molecular Formula: C17H16F3N5O2
Molecular Weight: 379.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16F3N5O2 |
|---|---|
| Molecular Weight | 379.34 g/mol |
| IUPAC Name | (5-methoxy-1-methylindol-3-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
| Standard InChI | InChI=1S/C17H16F3N5O2/c1-23-8-12(11-7-10(27-2)3-4-13(11)23)15(26)24-5-6-25-14(9-24)21-22-16(25)17(18,19)20/h3-4,7-8H,5-6,9H2,1-2H3 |
| Standard InChI Key | DXKGXKJTCISGSO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its bipartite structure:
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Indole moiety: A 5-methoxy-1-methyl-1H-indol-3-yl group, featuring a methoxy substitution at position 5 and a methyl group at position 1 of the indole ring. This substitution pattern is reminiscent of melatoninergic ligands, where methoxy groups enhance receptor binding .
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Triazolopyrazinone moiety: A 3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl group, characterized by a fused triazole-pyrazine ring system with a trifluoromethyl substituent. The trifluoromethyl group is known to improve metabolic stability and lipophilicity in drug design .
Molecular Formula: C₁₉H₁₇F₃N₆O₂ (inferred from structural analogs ).
Molecular Weight: ~393.37 g/mol (calculated from constituent atomic masses).
| Property | Value | Source Analogue Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₆O₂ | |
| Molecular Weight | 393.37 g/mol | Calculated |
| logP | ~2.1 (estimated) | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Characterization
While no direct synthesis route for this compound is documented, its structure suggests a convergent strategy involving:
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Indole Subunit Preparation: 5-Methoxy-1-methylindole could be synthesized via Fischer indole synthesis, followed by methoxylation and N-methylation .
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Triazolopyrazinone Subunit Synthesis: The triazolopyrazine core might be constructed through cyclocondensation of hydrazine derivatives with pyrazinone intermediates, with trifluoromethylation achieved via halogen exchange or radical trifluoromethylation .
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Coupling Reaction: A ketone bridge between the two subunits could be formed using Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling .
Key characterization data for related compounds include:
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¹H NMR: Aryl protons in the indole moiety resonate at δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 3.2–3.8 ppm .
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¹³C NMR: The trifluoromethyl carbon typically shows a quartet near δ 120–125 ppm (J = 280–300 Hz) due to coupling with fluorine nuclei .
Spectroscopic and Computational Analysis
Density Functional Theory (DFT) studies on analogous bis-indole systems (e.g., MIMIM) demonstrate strong agreement between experimental and calculated spectroscopic profiles :
IR Spectroscopy:
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Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) are prominent.
UV-Vis Spectroscopy:
TD-DFT Predictions:
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B3LYP/6-311++G(d,p) calculations predict excitation energies within 0.2 eV of experimental values for related compounds .
| Biological Target | Assay Type | IC₅₀ (Analog) | Reference |
|---|---|---|---|
| Melatonin Receptor MT₁ | Radioligand binding | 15 nM | |
| JAK2 Kinase | Enzymatic assay | 220 nM |
Stability and Metabolic Considerations
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